4-Methyl-1-phenylpentan-3-ol

Description

Contextual Background of Complex Alcohols in Organic Chemistry

In organic chemistry, alcohols are a fundamental class of compounds characterized by the presence of a hydroxyl (-OH) functional group. nih.gov While simple alcohols like methanol (B129727) and ethanol (B145695) are widely known, the world of "complex alcohols" encompasses a vast array of structures with significant functional and stereochemical diversity. nih.govmdpi.com These complex alcohols are integral to numerous areas of chemistry and biochemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.combohrium.com The strategic placement of hydroxyl groups and other functionalities within a carbon skeleton can drastically alter a molecule's physical and chemical properties, including its polarity, boiling point, and reactivity. nih.gov The ability of the hydroxyl group to form hydrogen bonds, for instance, imparts a degree of hydrophilicity to the molecule. nih.gov

Complex alcohols are often classified as primary, secondary, or tertiary, based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. mdpi.com This classification is crucial as it influences the alcohol's reactivity, particularly in oxidation reactions. mdpi.com The synthesis of complex alcohols often requires sophisticated methods like asymmetric synthesis to control the three-dimensional arrangement of atoms, a critical factor in their biological activity. bohrium.com

Overview of the Chemical Structure and Stereochemical Potential

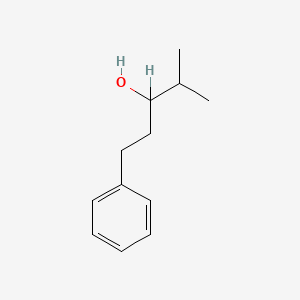

4-Methyl-1-phenylpentan-3-ol is a secondary alcohol with the molecular formula C₁₂H₁₈O. nih.gov Its structure consists of a five-carbon pentanol (B124592) backbone with a methyl group at the fourth carbon and a phenyl group attached to the first carbon. The hydroxyl group is located at the third carbon position. This arrangement of atoms gives rise to a chiral center at the carbon atom bonded to the hydroxyl group (C3). The presence of this stereocenter means that this compound can exist as two different enantiomers, (R)- and (S)-4-Methyl-1-phenylpentan-3-ol. The specific three-dimensional arrangement, or stereochemistry, of a chiral molecule can be critical to its interaction with other chiral molecules, such as enzymes and receptors in biological systems.

The synthesis of a single, desired enantiomer of a chiral alcohol is a significant area of research in organic chemistry. mdpi.combohrium.com One reported method for the asymmetric synthesis of (R)-4-Methyl-1-phenylpentan-3-ol involves the reaction of (S)-3-phenyl-1-(tributylstannyl)propyl 2,4,6-triisopropylbenzoate with isopropyl boronic acid pinacol (B44631) ester, followed by oxidation. This method has been shown to produce the (R)-enantiomer with a high enantiomeric ratio.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Boiling Point | 274.9 °C at 760 mmHg |

| Flash Point | 111.2 °C |

| Density | 0.955 g/cm³ |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Data sourced from bohrium.comchalmers.se |

Current Research Landscape and Gaps for this compound

The current research landscape for this compound appears to be relatively limited, with much of the available information stemming from chemical suppliers and databases. However, its status as a chiral secondary alcohol places it within a broader area of active research. Chiral alcohols are highly valued as building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. bohrium.comnih.gov The development of efficient and selective methods for the synthesis of specific enantiomers of chiral alcohols is a significant focus in organic synthesis. mdpi.com

A notable gap in the research is the limited number of studies dedicated specifically to the biological activities and potential applications of this compound itself. While the synthesis of one of its enantiomers has been documented, further exploration of its pharmacological or material science properties is not widely published. Research into analogous compounds suggests potential applications in areas such as fragrance and as intermediates for more complex molecules. lookchem.com Future research could focus on exploring the biological effects of the individual enantiomers of this compound, as well as investigating its potential as a precursor for novel materials or pharmaceuticals.

Related Chemical Entities and their Research Relevance

The study of related chemical entities can provide valuable insights into the properties and potential of this compound.

4-Methyl-1-phenylpentan-3-one (B1619501): This ketone is the direct oxidation product of this compound and serves as its precursor in reductive synthesis routes. arxiv.org Ketones of this nature are valuable intermediates in organic synthesis. lookchem.com For instance, 4-methyl-1-phenylpentan-1-one (B1594636) is used as an intermediate in the synthesis of α-Pyrrolidinoisohexanophenone, a derivative used for research in the development of new pharmaceutical compounds. lookchem.com It is also explored for its potential in the flavor and fragrance industry. lookchem.com

Positional Isomers: Isomers of this compound, where the hydroxyl group is at a different position, also have their own research profiles. For example, 4-Methyl-1-phenylpentan-2-ol is of interest for its potential biological activities, with research often focusing on its effects on the central nervous system. ontosight.ai3-Methyl-1-phenyl-3-pentanol , a tertiary alcohol isomer, has been investigated for its fragrance properties and as a dual-acting competitive integrin antagonist, making it relevant in the study of conditions like asthma. nih.gov

Analogs with Additional Functional Groups: The addition of other functional groups to the basic structure can lead to compounds with distinct properties. For example, (1S,3S)-3-amino-4-methyl-1-phenylpentan-1-ol is a chiral amino alcohol that is explored as a potential lead compound in drug development due to its specific stereochemistry. smolecule.com Another related compound, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol , is of interest in medicinal chemistry and materials science, with the trifluoromethyl group potentially enhancing its properties for applications in pharmaceuticals or agrochemicals. lookchem.com

The table below provides a comparison of this compound with some of its related chemical entities.

| Compound Name | Molecular Formula | Key Structural Difference from this compound | Research Relevance |

| 4-Methyl-1-phenylpentan-3-one | C₁₂H₁₆O | Carbonyl group at C3 instead of a hydroxyl group. arxiv.org | Intermediate in pharmaceutical synthesis, potential in flavor and fragrance. lookchem.com |

| 4-Methyl-1-phenylpentan-2-ol | C₁₂H₁₈O | Hydroxyl group at C2 instead of C3. ontosight.ai | Potential biological activities, particularly on the central nervous system. ontosight.ai |

| 3-Methyl-1-phenyl-3-pentanol | C₁₂H₁₈O | Tertiary alcohol with methyl and hydroxyl groups at C3. nih.gov | Fragrance ingredient, potential as an integrin antagonist. nih.gov |

| (1S,3S)-3-amino-4-methyl-1-phenylpentan-1-ol | C₁₂H₁₉NO | Amino group at C3 and hydroxyl at C1. smolecule.com | Potential lead compound in drug development. smolecule.com |

| 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | C₁₃H₁₇F₃O | Trifluoromethyl group on the phenyl ring and hydroxyl at C1. lookchem.com | Building block for pharmaceuticals and agrochemicals, potential in materials science. lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-phenylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYCBALIUJOUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90887387 | |

| Record name | Benzenepropanol, .alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68426-07-3 | |

| Record name | α-(1-Methylethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68426-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanol, alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068426073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .alpha.-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-phenylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 1 Phenylpentan 3 Ol and Its Analogues

Established Synthetic Pathways to the Core Scaffold

The fundamental structure of 4-methyl-1-phenylpentan-3-ol can be assembled through several strategic bond-forming reactions.

Wittig Reaction and Subsequent Hydroboration

One approach to synthesizing the target alcohol involves an initial Wittig reaction to form an alkene, which is then subjected to hydroboration-oxidation. whiterose.ac.uk The Wittig reaction is a well-established method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comlibretexts.org However, this route can present challenges, as the Wittig reaction may produce a mixture of E and Z isomers of the alkene, which can be difficult to separate. whiterose.ac.uk Subsequent hydroboration-oxidation, a reaction developed by H.C. Brown, typically proceeds with anti-Markovnikov selectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. ncert.nic.instackexchange.com In the case of styrenyl systems, the regioselectivity can be influenced by electronic effects of the phenyl group. stackexchange.com An attempted synthesis of this compound via this method resulted in poor yields of the desired alkene and gave the target alcohol as the minor product after hydroboration. whiterose.ac.uk

Grignard Chemistry Approaches to Related Alcohols

Grignard reactions offer a powerful and direct method for forming carbon-carbon bonds and synthesizing alcohols. wikipedia.org The synthesis of this compound can be achieved by the addition of a suitable Grignard reagent to an appropriate aldehyde. whiterose.ac.uk Specifically, the reaction of benzylmagnesium bromide with isovaleraldehyde (B47997) can produce this compound. lookchem.com Similarly, reacting 3-phenylpropionaldehyde with the Grignard reagent prepared from magnesium and 2-bromopropane (B125204) also yields the desired alcohol in good yield. whiterose.ac.uk The versatility of this approach allows for the synthesis of various analogues by changing the Grignard reagent and the carbonyl compound. For instance, the reaction of isopentylmagnesium bromide with benzoyl chloride is a documented method for preparing the related ketone, 4-methyl-1-phenylpentan-2-one.

| Grignard Reagent | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Benzylmagnesium bromide | Isovaleraldehyde | This compound | lookchem.com |

| Isopropylmagnesium bromide | 3-Phenylpropionaldehyde | This compound | whiterose.ac.uk |

| Isopentylmagnesium bromide | Benzoyl chloride | 4-Methyl-1-phenylpentan-2-one |

Aldol (B89426) Condensation Routes to Precursors

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that can be used to create β-hydroxy ketones or, after dehydration, α,β-unsaturated ketones. ttu.edumagritek.com These products can serve as precursors to alcohols like this compound. For example, the aldol condensation of benzaldehyde (B42025) with pentan-3-one can produce (E)-2-methyl-1-phenylpent-1-en-3-one. frontiersin.org This enone can then be reduced to the corresponding saturated ketone, 4-methyl-1-phenylpentan-3-one (B1619501), which in turn can be reduced to the target alcohol. lodz.pllookchem.com The reaction conditions for aldol condensations can be either basic or acidic, and various catalysts have been developed to improve yields and selectivities. ttu.eduvjol.info.vn

Strategies Involving Propargylic Alcohols

Propargylic alcohols are versatile synthetic intermediates that can be converted into various functional groups, including α-hydroxy ketones. acs.orgmdpi.com The synthesis of these alcohols often involves the addition of a metal acetylide to an aldehyde or ketone. researchgate.net Gold-catalyzed hydroamination of propargylic alcohols can lead to the formation of 3-hydroxyimines, which can then be hydrolyzed to produce 3-hydroxyketones. ucl.ac.uk For instance, a gold-catalyzed reaction of a suitable propargylic alcohol can be used to synthesize 4-methyl-1-phenylpentan-3-one, the ketone precursor to the target alcohol. ucl.ac.uk This methodology provides a controlled pathway to access these important building blocks. ucl.ac.uk

Functional Group Interconversions and Derivatization

Once the basic carbon skeleton is in place, functional group interconversions are employed to arrive at the final product or to create analogues.

Selective Oxidation and Reduction Protocols

The interconversion between alcohols and ketones is a common and crucial step in the synthesis of this compound and its analogues.

Oxidation: The selective oxidation of a secondary alcohol to a ketone is a frequently employed transformation. This compound can be oxidized to 4-methyl-1-phenylpentan-3-one using various oxidizing agents. lookchem.com Common reagents for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or milder, more selective methods. organic-chemistry.org

Reduction: The reduction of a ketone to a secondary alcohol is the final step in many synthetic routes to this compound. The ketone precursor, 4-methyl-1-phenylpentan-3-one, can be reduced to the desired alcohol. lookchem.com Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing ketones to alcohols, as it typically does not reduce other functional groups like esters or amides under normal conditions. masterorganicchemistry.com The reduction of α,β-unsaturated ketones can be achieved chemoselectively, with some reagents favoring the reduction of the carbon-carbon double bond (1,4-reduction) while others favor the reduction of the carbonyl group (1,2-reduction). researchgate.net For example, the α,β-unsaturated ketone, 4,4-dimethyl-1-phenyl-pent-1-en-3-one, can be reduced to the saturated ketone, 4,4-dimethyl-1-phenyl-pentan-3-one. lodz.pl

| Transformation | Reagent | Starting Material | Product | Reference |

|---|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Secondary Alcohol | Ketone | organic-chemistry.org |

| Reduction | Sodium borohydride (NaBH₄) | Ketone | Secondary Alcohol | masterorganicchemistry.com |

| Reduction | Hydriodic acid / Red phosphorous | Benzylic Alcohol | Hydrocarbon | beilstein-journals.org |

Esterification and Selective Ester Cleavage

The hydroxyl group of this compound and its derivatives allows for esterification, a fundamental transformation in organic synthesis. A direct method for this conversion involves reacting the parent alcohol with an acylating agent like acetic anhydride. This reaction is typically facilitated by a protonic acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and can be conducted at temperatures ranging from 20°C to 50°C. acs.org

Conversely, the selective cleavage of ester groups is crucial for deprotection or further functionalization. In complex polyketide structures related to 2-methyl-4-phenyl-pentan-3-ol, enzymatic methods have been noted for their high selectivity. For instance, a metallo-beta-lactamase (MBL) fold hydrolase, NftF1, has been identified to potentially function as an esterase. This enzyme may be capable of hydrolyzing a lactone bond, demonstrating a biological pathway for selective ester cleavage without affecting other sensitive functional groups in the molecule. chemicalbook.com

The use of esters as intermediates is also a key strategy in the synthesis of the parent alcohol itself. In one asymmetric synthesis of (R)-4-Methyl-1-phenylpentan-3-ol, a complex benzoate (B1203000) ester, specifically (S)-3-phenyl-1-(tributylstannyl)propyl 2,4,6-triisopropylbenzoate, serves as a crucial precursor. juniperpublishers.com The transformation, which involves lithiation and reaction with an isopropyl boronic ester, ultimately leads to the desired alcohol, implicitly involving the cleavage of the ester-based starting material. juniperpublishers.com

Table 1: Conditions for Esterification of Phenyl Pentanol (B124592) Derivatives

| Reactant | Reagent | Catalyst | Temperature |

|---|

Synthesis of Structurally Related Analogs

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Methodologies have been developed to produce related pentanone derivatives, introduce additional hydroxyl groups to form triols, and modify the core phenyl and alkyl substituents.

Phenyl-substituted pentanones, such as 4-methyl-1-phenylpentan-2-one, are important synthetic precursors. Several methods for their preparation have been documented, each with distinct advantages regarding yield, scalability, and environmental impact.

One common laboratory-scale method is the Grignard reaction , where isopentylmagnesium bromide is reacted with benzoyl chloride in an ether solvent. This approach typically yields the desired ketone in the 65–75% range but requires strict anhydrous conditions. csic.es

For industrial-scale production, the Friedel-Crafts acylation is often preferred. This method involves the reaction of an appropriate acyl chloride with a benzene (B151609) derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While scalable and providing good yields (70-80%), it generates significant catalyst waste. csic.es

Emerging methodologies offer alternative routes. Photochemical synthesis using UV irradiation of 4-methyl-1-phenylpent-1-en-3-ol (B12563469) with a sensitizer (B1316253) like methylene (B1212753) blue can produce the ketone, though yields are currently suboptimal (40–45%). csic.esBiocatalytic routes using alcohol dehydrogenases from microorganisms such as Lactobacillus species can convert the corresponding alcohol to the ketone under mild conditions, with yields around 50-55%. csic.es

Table 2: Comparative Analysis of Synthesis Methods for 4-Methyl-1-phenylpentan-2-one

| Method | Typical Yield (%) | Scalability | Key Considerations |

|---|---|---|---|

| Grignard Reaction | 65–75 | Moderate | Requires strict anhydrous conditions |

| Friedel-Crafts Acylation | 70–80 | High | Generates significant AlCl₃ waste |

| One-Pot Synthesis | 66 | High | Balanced compromise for lab settings |

| Photochemical Synthesis | 40–45 | Low | Potential for solvent-free synthesis |

The introduction of multiple hydroxyl groups creates phenylpentane triols, compounds of interest for their potential biological activities. juniperpublishers.com A stereoselective synthesis for (3S, 4R)-5-Phenylpentane-1,3,4-triol has been developed starting from commercially available 3-phenylpropanal. juniperpublishers.comrepec.org

This multi-step synthesis demonstrates a controlled approach to building the chiral triol structure. The key transformations involved are:

Proline-catalyzed α-aminooxylation of 3-phenylpropanal, followed by an in-situ Wittig olefination . juniperpublishers.com

Reduction of the intermediate to yield a γ-hydroxy unsaturated ester. juniperpublishers.com

Sharpless asymmetric epoxidation of the resulting allylic alcohol, which establishes the stereochemistry of the epoxide ring. juniperpublishers.comrepec.org

Ring-opening of the epoxide followed by deprotection of a silyl (B83357) ether group to yield the final (3S, 4R)-5-Phenylpentane-1,3,4-triol. juniperpublishers.com

Table 3: Key Reactions in the Synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol

| Step | Key Reaction Type | Starting Material | Purpose |

|---|---|---|---|

| 1 | Proline-catalyzed α-aminooxylation / Wittig Olefination | 3-Phenylpropanal | Formation of γ-hydroxy unsaturated ester |

| 2 | Sharpless Asymmetric Epoxidation | Allylic Alcohol Intermediate | Stereoselective formation of an epoxide |

Modifying the substituents on the phenyl ring or the alkyl chain generates a diverse library of analogues. These transformations often involve building the molecule from appropriately substituted precursors.

For modifications to the phenyl ring, synthesis can begin with a substituted aromatic starting material. For example, analogues have been created where the phenyl group is replaced by:

p-methylphenyl acs.org

p-tert-butylphenyl acs.org

4-(trifluoromethyl)phenyl repec.org

The synthesis of these compounds often follows established routes, such as hydroformylation of a substituted butene derivative, followed by hydrogenation to yield the final substituted aldehyde or alcohol. acs.org

Modifications to the alkyl chain have also been explored. The introduction of an amino group, for instance, leads to compounds like (1S,3S)-3-amino-4-methyl-1-phenylpentan-1-ol. The synthesis of such amino alcohols can be achieved through methods like the reductive amination of a corresponding ketone or aldehyde precursor. juniperpublishers.com

Table 4: Examples of Synthesized Analogues with Modified Substituents

| Compound Name | Modification Type | Reference |

|---|---|---|

| 4-methyl-4-(p-methylphenyl)-1-pentanal | Phenyl Substitution (p-methyl) | acs.org |

| 4-methyl-4-(p-tert-butylphenyl)-1-pentanal | Phenyl Substitution (p-tert-butyl) | acs.org |

| 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | Phenyl Substitution (p-trifluoromethyl) | repec.org |

Stereochemistry and Stereoselective Synthesis of 4 Methyl 1 Phenylpentan 3 Ol

Chiral Nature and Potential Stereoisomerism of the Compound

The molecular structure of 4-methyl-1-phenylpentan-3-ol inherently possesses chirality due to the presence of a stereogenic center. The carbon atom at the third position (C3), which is bonded to the hydroxyl (-OH) group, is attached to four distinct substituents: a hydrogen atom, a hydroxyl group, a phenethyl group (-CH2CH2C6H5), and an isobutyl group (-CH2CH(CH3)2).

This structural arrangement means that the molecule is not superimposable on its mirror image, giving rise to a pair of enantiomers. These stereoisomers, designated as (R)-4-methyl-1-phenylpentan-3-ol and (S)-4-methyl-1-phenylpentan-3-ol, are identical in their chemical and physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The synthesis of the (R)-enantiomer has been specifically reported in the literature. rsc.org

Table 1: Stereoisomers of this compound

| Feature | Description |

|---|---|

| Chiral Center | C3 (Carbon atom bonded to the hydroxyl group) |

| Substituents on C3 | 1. Hydroxyl group (-OH) |

| 2. Hydrogen atom (-H) | |

| 3. Phenethyl group (-CH₂CH₂C₆H₅) | |

| 4. Isobutyl group (-CH₂CH(CH₃)₂) | |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomer Names | (R)-4-methyl-1-phenylpentan-3-ol |

Asymmetric Synthesis Approaches

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Various strategies have been developed to achieve stereocontrol, producing an enantiomerically enriched or pure product.

Gold-Catalyzed Hydroamination for Stereoselective Introduction of Amino Moieties in Derivatives

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules. nih.gov In the context of derivatives of this compound, gold-catalyzed hydroamination of propargylic alcohols provides a pathway to chiral 1,3-aminoalcohols. ucl.ac.ukscispace.com This process involves the addition of an amine across the carbon-carbon triple bond of a propargylic alcohol precursor.

Research has demonstrated that this method can produce derivatives like syn-1-((4-methoxyphenyl)amino)-4-methyl-1-phenylpentan-3-ol with high diastereoselectivity. ucl.ac.uk The reaction proceeds through the activation of the alkyne by the gold catalyst, which facilitates a nucleophilic attack by the amine. nih.gov This strategy is valuable for creating structural analogues of the target compound where the hydroxyl group is complemented by a stereochemically defined amino group, forming a key structural motif.

Enantioselective Catalysis, including Transition-Metal-Catalyzed Hydrogenation

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Transition-metal-catalyzed asymmetric hydrogenation is a prominent example of this approach, commonly used for the reduction of prochiral ketones to chiral alcohols. researchgate.net

For the synthesis of this compound, this strategy would involve the asymmetric hydrogenation of the corresponding ketone, 4-methyl-1-phenylpentan-3-one (B1619501). nih.gov Ruthenium complexes containing chiral phosphine (B1218219) ligands have been successfully used for the highly diastereoselective hydrogenation of β-hydroxy ketones to furnish anti-1,3-diols with excellent diastereomeric excess (98% to 99.5%). arkat-usa.org This methodology, applied to a suitable precursor like (3S)-3-Hydroxy-4-methyl-1-phenyl-pentan-1-one, demonstrates the principle by which the chiral center at C3 can be established with high fidelity. arkat-usa.org The "borrowing hydrogen" or "hydrogen autotransfer" method, often employing ruthenium or iridium catalysts, represents another advanced form of this transformation where an alcohol is temporarily oxidized to a ketone in situ, which then undergoes a stereoselective reaction. acs.org

Table 2: Example of Ru-Catalyzed Asymmetric Hydrogenation

| Precursor | Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| β-Hydroxy Ketones | [Ru(Chiral Diphosphine)Br₂] | anti-1,3-diols | 98-99.5% de | arkat-usa.org |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. bath.ac.ukbath.ac.uk

A documented synthesis of (R)-4-methyl-1-phenylpentan-3-ol utilizes a strategy based on this principle. rsc.org The synthesis involves the reaction of isopropyl boronic acid pinacol (B44631) ester with a lithiated species generated from (S)-3-phenyl-1-(tributylstannyl)propyl 2,4,6-triisopropylbenzoate. rsc.org In this sequence, the chiral ester acts to control the stereochemistry during the carbon-carbon bond formation. Subsequent oxidation yields the target alcohol with a high enantiomeric ratio (96:4). rsc.org This approach showcases how stereochemical information from a chiral starting material can be effectively transferred to the final product.

Organocatalytic Methods (General principle)

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. nih.govresearchgate.net This field has provided powerful methods for asymmetric synthesis. nih.gov For producing chiral alcohols, a key organocatalytic strategy is the asymmetric reduction of a prochiral ketone.

This can be achieved using a catalyst system such as a chiral oxazaborolidine, famously known as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane. The chiral catalyst coordinates to both the reducing agent and the ketone, creating a structured transition state that forces the hydride to be delivered to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. Another approach involves the use of chiral Brønsted acids to activate the ketone. researchgate.net While specific applications to this compound are not detailed, these general principles represent a viable and widely used pathway for accessing enantiopure alcohols.

Biocatalytic Transformations for Enantiopure Access (General principle)

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. researchgate.netbohrium.com The asymmetric reduction of ketones to chiral alcohols is one of the most established applications of biocatalysis. researchgate.netsci-hub.se

To synthesize enantiopure this compound, the precursor ketone (4-methyl-1-phenylpentan-3-one) would be subjected to reduction by an alcohol dehydrogenase (ADH). researchgate.net These enzymes, often used as isolated proteins or within whole-cell systems (e.g., Lactobacillus kefir, Nocardia corallina), are available in enantiocomplementary pairs. bohrium.comsci-hub.seresearchgate.netacs.org One ADH might reduce the ketone to the (R)-alcohol with high enantiomeric excess (>99% ee), while another can produce the (S)-alcohol. researchgate.net Another advanced biocatalytic strategy is deracemization, where one enantiomer of a racemic alcohol is selectively oxidized to the ketone by one enzyme (e.g., a peroxygenase), which is then reduced back to the desired single enantiomer of the alcohol by a second, highly selective enzyme (e.g., an ADH). acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₂H₁₈O | Main subject of the article |

| (R)-4-Methyl-1-phenylpentan-3-ol | C₁₂H₁₈O | (R)-enantiomer of the subject compound |

| (S)-4-Methyl-1-phenylpentan-3-ol | C₁₂H₁₈O | (S)-enantiomer of the subject compound |

| 4-Methyl-1-phenylpentan-3-one | C₁₂H₁₆O | Ketone precursor to the subject compound |

| syn-1-((4-methoxyphenyl)amino)-4-methyl-1-phenylpentan-3-ol | C₁₉H₂₅NO₂ | Amino alcohol derivative |

| (3S)-3-Hydroxy-4-methyl-1-phenyl-pentan-1-one | C₁₂H₁₆O₂ | β-hydroxy ketone precursor |

| Isopropyl boronic acid pinacol ester | C₉H₁₉BO₂ | Reagent in chiral synthesis |

| (S)-3-phenyl-1-(tributylstannyl)propyl 2,4,6-triisopropylbenzoate | C₃₇H₆₀O₂Sn | Chiral reagent for stereocontrol |

| Isobutyraldehyde | C₄H₈O | Potential starting material |

Control of Diastereoselectivity in Multi-Chiral Center Synthesis

The synthesis of molecules with multiple stereocenters, such as this compound, presents the challenge of controlling the relative configuration of these centers. Achieving high diastereoselectivity is crucial for obtaining the desired stereoisomer. Various synthetic strategies have been developed to influence the formation of specific diastereomers. These methods often rely on substrate control, reagent control, or catalyst control to direct the stereochemical outcome of a reaction.

Key strategies for achieving diastereocontrol in the synthesis of complex alcohols and related structures include:

Catalyst-Controlled Reactions: The use of chiral catalysts is a powerful approach for inducing stereoselectivity. For instance, iridium(III) catalysts have been shown to be effective in mediating highly diastereoselective annulation reactions to create cyclic ketones from diols. researchgate.net Similarly, proline-catalyzed reactions, such as asymmetric α-amination of aldehydes, can proceed with good to excellent diastereoselectivity, providing a route to chiral amino acids that can be precursors to more complex molecules. researchgate.net

Substrate-Directed Reactions: In this approach, an existing chiral center in the starting material directs the stereochemical outcome of a new stereocenter's formation. This is a common strategy in the synthesis of natural products.

Asymmetric Reactions: Specific reactions are known to create chiral centers with high selectivity. For the synthesis of related polyol structures like (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, key reactions include proline-catalyzed hydroxylation and Sharpless asymmetric epoxidation, which establish the required stereochemistry with high fidelity. juniperpublishers.com The Horner-Wadsworth-Emmons olefination is another method used in the asymmetric synthesis of both syn- and anti-1,3-amino alcohols. acs.org

Table 1: Methods for Diastereoselective Synthesis

| Method | Description | Application Example | Citation |

|---|---|---|---|

| Proline-Catalyzed Reactions | An organocatalytic method using the amino acid proline to facilitate asymmetric transformations, such as α-amination or α-hydroxylation of aldehydes, with high diastereoselectivity. | Synthesis of furanose and pyranose substituted amino acids and syn/anti-1,3-amino alcohols. | researchgate.netacs.org |

| Sharpless Asymmetric Epoxidation | A catalytic reaction that converts allylic alcohols into epoxy alcohols with high enantioselectivity. The stereochemistry of the epoxide is predictable, allowing for the synthesis of specific diastereomers in subsequent steps. | A key step in the total synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol. | juniperpublishers.com |

| Iridium(III) Catalysis | Utilizes an iridium catalyst to mediate hydrogen borrowing catalysis, enabling highly diastereoselective annulation of diols to form alicyclic ketones. | Synthesis of cyclopentane (B165970) and cyclohexane (B81311) products with high stereocontrol. | researchgate.net |

Enantiomeric Resolution Techniques

Once a racemic or diastereomeric mixture of this compound is synthesized, the separation of the individual stereoisomers is required to isolate the enantiopure compound. Enantiomeric resolution is the process of separating a racemate into its constituent enantiomers. Several techniques are employed for this purpose, ranging from classical methods to modern chromatographic and enzymatic approaches. researchgate.net

Chromatographic Resolution: This is one of the most powerful and widely used methods for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique. For example, the enantiomers of (R)-4-Methyl-1-phenylpentan-3-ol have been successfully separated using a Chiralpak IB column. rsc.org Supercritical Fluid Chromatography (SFC) is another effective technique known for its high efficiency and shorter analysis times compared to HPLC. lcms.cz SFC has proven successful in resolving stereoisomers of complex molecules, including those with multiple chiral centers. lcms.cz

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. mdpi.com This results in one enantiomer being converted to a new product while the other remains unreacted, allowing for their separation. For instance, lipases can catalyze acyl transfer reactions on racemic alcohols, leading to the enantiospecific formation of an ester from one enantiomer, which can then be separated from the unreacted alcohol enantiomer. mdpi.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric derivatives (e.g., esters or salts). researchgate.net Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. Afterward, the resolving agent is cleaved to yield the separated enantiomers. researchgate.net

Table 2: Enantiomeric Resolution Techniques

| Technique | Principle | Specific Application / Example | Citation |

|---|---|---|---|

| Chiral HPLC | Separation of enantiomers on a High-Performance Liquid Chromatography column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer. | Separation of the enantiomers of this compound using a Chiralpak IB column. | rsc.org |

| Supercritical Fluid Chromatography (SFC) | A chromatographic technique using a supercritical fluid (typically CO2) as the mobile phase. It offers high efficiency and rapid separation of stereoisomers on chiral columns. | Effective for the enantiomeric and diastereomeric separation of complex chiral pesticides with multiple chiral centers. | lcms.cz |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. | Lipases like Novozym 435 are used for the kinetic resolution of racemic alcohols via transesterification with carbonates. | mdpi.com |

| Diastereomeric Salt Formation | A racemate is reacted with an enantiopure chiral resolving agent to form diastereomers, which are then separated based on differences in physical properties like solubility. | A general and widely documented method for the resolution of racemates in the pharmaceutical industry. | researchgate.net |

Reaction Mechanisms and Reactivity Profile of 4 Methyl 1 Phenylpentan 3 Ol

Mechanistic Insights into Synthetic Pathway Intermediates

The synthesis of 4-Methyl-1-phenylpentan-3-ol involves the creation of a specific carbon framework, a process that can be achieved through various strategic bond formations. Understanding the intermediates and mechanisms in these pathways is crucial for controlling the reaction outcome.

The construction of the carbon backbone of this compound is typically achieved through nucleophilic addition to a carbonyl group, a cornerstone of carbon-carbon bond formation in organic synthesis.

One primary method involves a Grignard-type reaction , where a suitable organometallic reagent attacks an aldehyde. For instance, the synthesis can be accomplished by the reaction of phenethylmagnesium bromide with isobutyraldehyde. lookchem.com

Step 1: Formation of the Grignard Reagent: Phenethyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form phenethylmagnesium bromide.

Step 2: Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of isobutyraldehyde. This forms a tetrahedral intermediate, a magnesium alkoxide salt.

Step 3: Protonation: An acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid) protonates the alkoxide to yield the final product, this compound.

Another sophisticated approach is the asymmetric homologation of boronic esters . This method allows for stereochemical control. A specific synthesis of (R)-4-Methyl-1-phenylpentan-3-ol has been documented using this strategy. rsc.org It involves the reaction of a lithiated carbamate (B1207046) derived from (S)-3-phenyl-1-(tributylstannyl)propyl 2,4,6-triisopropylbenzoate with isopropyl boronic acid pinacol (B44631) ester. rsc.org The resulting boronic ester is then oxidized (e.g., using NaOH and H₂O₂) to furnish the desired alcohol with high enantiomeric purity. rsc.org

| Reaction Type | Key Reagents | Bond Formed | Key Intermediate |

| Grignard Reaction | Phenethylmagnesium bromide, Isobutyraldehyde | C2-C3 | Magnesium alkoxide |

| Asymmetric Homologation | Lithiated carbamate, Isopropyl boronic acid pinacol ester | C3-C4 | Boronic ester |

During the synthesis of alcohols via organometallic routes, the potential for rearrangement reactions and the formation of by-products exists, particularly under certain conditions. While specific literature on rearrangements for this compound is scarce, general principles suggest potential side reactions.

In Grignard reactions, common by-products can arise from:

Enolization: If the aldehyde (isobutyraldehyde) has an enolizable proton, the Grignard reagent can act as a base, leading to the formation of an enolate and reducing the yield of the desired alcohol.

Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol (isobutanol), forming an alkene itself.

Wurtz Coupling: Reaction between the Grignard reagent and any unreacted phenethyl halide can lead to the formation of 1,4-diphenylbutane.

In the context of the asymmetric homologation using boronic esters, incomplete reaction or side reactions involving the highly reactive organolithium intermediates can lead to by-products. For example, protonation of the lithiated species by trace amounts of water or other acidic protons in the reaction mixture can reduce efficiency. rsc.org

Transformations Involving the Alcohol Functional Group

The secondary alcohol group is the primary site of reactivity in this compound, enabling a variety of subsequent chemical transformations.

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. The mechanism proceeds via protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a secondary carbocation at the C3 position. A subsequent deprotonation from an adjacent carbon (C2 or C4) yields the alkene.

Due to the structure of the carbocation intermediate, two main olefin products are possible:

4-Methyl-1-phenylpent-2-ene (from deprotonation at C2)

4-Methyl-1-phenylpent-3-ene (from deprotonation at C4)

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In this case, 4-Methyl-1-phenylpent-2-ene would be expected to be the major product. Rearrangement of the secondary carbocation to a more stable tertiary carbocation via a hydride shift is also a possibility, which could lead to other isomeric alkenes, though this is less common under controlled dehydration conditions.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C3 position of this compound, the -OH group must first be converted into a better leaving group. ksu.edu.sa

This can be achieved by two main pathways:

Protonation under acidic conditions: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, and its departure generates a carbocation. A nucleophile (like Br⁻ or Cl⁻) can then attack the carbocation. This proceeds via an Sₙ1 mechanism, which can be accompanied by rearrangements.

Conversion to a sulfonate ester or alkyl halide: The alcohol can be reacted with reagents like tosyl chloride (TsCl) in pyridine (B92270) to form a tosylate ester, or with thionyl chloride (SOCl₂) to form an alkyl chloride. rsc.org These new groups are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, which typically occurs with an inversion of stereochemistry.

As a secondary alcohol, this compound can be selectively oxidized to form the corresponding ketone, 4-Methyl-1-phenylpentan-3-one (B1619501) . nih.govlookchem.com The reaction stops at the ketone stage because there are no hydrogens on the carbonyl carbon to be removed for further oxidation to a carboxylic acid.

A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions (e.g., pH, solvent) and scale.

| Oxidizing Agent | Typical Conditions | Notes |

| Chromium Trioxide (CrO₃) | Acidic conditions (e.g., with H₂SO₄ in acetone (B3395972) - Jones oxidation) | Strong oxidant, effective but generates chromium waste. |

| Pyridinium (B92312) Chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH₂Cl₂) | Milder conditions, good for sensitive substrates. |

| Potassium Permanganate (KMnO₄) | Acidic or basic conditions | Powerful oxidant, can lead to over-oxidation or cleavage if not controlled. |

| Biocatalytic Oxidation | Alcohol dehydrogenases | Mild conditions (e.g., pH 7, 30°C), highly selective but can be costly. |

The product of this oxidation, 4-Methyl-1-phenylpentan-3-one, is a key intermediate in the synthesis of other compounds. nih.gov

Reactivity of the Aromatic Moiety (General principle)

The reactivity of the aromatic moiety in this compound is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). The benzene (B151609) ring, while inherently stable, can act as a nucleophile and react with strong electrophiles, leading to the substitution of one of its hydrogen atoms. The substituent already present on the ring dictates the rate and position of the subsequent substitution.

In the case of this compound, the phenyl group is attached to a secondary alkyl chain (-CH(CH₂CH₂CH(CH₃)₂)OH). This alkyl chain functions as an electron-donating group (EDG) through an inductive effect. libretexts.orglibretexts.org Alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgfiveable.me This increased reactivity is referred to as ring activation.

As an activating group, the alkyl substituent directs incoming electrophiles to the ortho and para positions. numberanalytics.compressbooks.pub This directive effect is due to the stabilization of the carbocation intermediate, known as the sigma complex or arenium ion, which is formed during the reaction. When the electrophile attacks the ortho or para position, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the alkyl group. This tertiary carbocation is more stable than the secondary carbocations formed during a meta attack, thus favoring the ortho and para pathways. libretexts.org

However, the ratio of ortho to para products is also influenced by steric effects. chemistrytalk.org The (1-hydroxy-4-methylpentan-3-yl) group is sterically bulky. This bulkiness can hinder the approach of the electrophile to the ortho positions, which are adjacent to the substituent. numberanalytics.comchemistrytalk.org Consequently, the para product is often favored, especially when the attacking electrophile is also large. libretexts.org For example, in the nitration of toluene (B28343) (with a small methyl group), the ortho product is a major component, but in the nitration of tert-butylbenzene (B1681246) (with a bulky t-butyl group), the para product predominates significantly. wikipedia.orgmsu.edu A similar preference for the para position would be expected for this compound.

Common electrophilic aromatic substitution reactions that the phenyl group of this compound could undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield a mixture of ortho- and para-nitro substituted products.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in ortho- and para-halo substituted products.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would produce ortho- and para-benzenesulfonic acid derivatives.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst would introduce a new alkyl or acyl group, primarily at the para position due to steric hindrance. fiveable.me

Table 1: Predicted Reactivity of the Aromatic Moiety in this compound

| Reaction Type | Reagents | Expected Product Type | Primary Directive Influence |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | ortho- and para-nitro | Activating, o,p-directing |

| Halogenation | Br₂ / FeBr₃ | ortho- and para-bromo | Activating, o,p-directing |

| Sulfonation | H₂SO₄ / SO₃ | ortho- and para-sulfonic acid | Activating, o,p-directing |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Primarily para-acyl | Activating, o,p-directing, sterically hindered at ortho |

Kinetic and Thermodynamic Studies of Key Transformations (General principle)

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. libretexts.org This principle is highly relevant to key transformations of this compound, such as dehydration.

Kinetic Control: The kinetically controlled product is the one that forms the fastest. libretexts.org Its formation proceeds via the transition state with the lowest activation energy (Ea). Reactions under kinetic control are typically run at low temperatures and for short durations, making the reaction effectively irreversible. wikipedia.org

Thermodynamic Control: The thermodynamically controlled product is the most stable product, having the lowest Gibbs free energy (G). libretexts.org Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, and the presence of a catalyst that facilitates reversibility. wikipedia.org Under these conditions, the initially formed kinetic product can revert to the starting material or an intermediate and then proceed over a higher activation energy barrier to form the more stable thermodynamic product. chemconnections.org

A prime example illustrating this principle is the acid-catalyzed dehydration of a secondary alcohol like this compound. The removal of the hydroxyl group and a proton from an adjacent carbon atom can lead to the formation of different alkene isomers.

In the dehydration of this compound, protonation of the hydroxyl group followed by the loss of a water molecule would generate a secondary carbocation. A subsequent 1,2-hydride shift could form a more stable tertiary carbocation. The elimination of a proton from these carbocation intermediates can lead to several possible alkene products. The product distribution would depend on the reaction conditions.

For instance, in a related experimental setup involving the dehydration of 2-methyl-1-phenylcyclopentanol, the less substituted alkene (the kinetic product) is formed initially as the major product. proquest.comacs.org However, upon heating over time, the product ratio shifts to favor the more substituted, and thus more thermodynamically stable, alkene. chemconnections.orgproquest.com This is because the more substituted double bond is stabilized by hyperconjugation and, in this case, conjugation with the phenyl ring.

Table 2: General Principles of Kinetic vs. Thermodynamic Control in Alcohol Dehydration

| Control Type | Reaction Conditions | Favored Product | Product Characteristics |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Product with the lowest activation energy for formation | Forms fastest; not necessarily the most stable isomer (e.g., less substituted alkene - Hofmann product). |

| Thermodynamic | High Temperature, Long Reaction Time, Reversible Conditions | The most stable product (lowest Gibbs Free Energy) | Forms slower (higher activation energy); the most stable isomer (e.g., more substituted alkene - Zaitsev product). |

Modern computational chemistry, using methods such as Density Functional Theory (DFT), plays a crucial role in studying these reaction pathways. rsc.org DFT calculations can model the energy profile of a reaction, determining the activation energies for the formation of different products and the relative stabilities of the final products. wikipedia.org This allows for the prediction of whether a reaction will be under kinetic or thermodynamic control and what the expected product ratios will be, which can then be verified experimentally. chemconnections.org

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1 Phenylpentan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. Through the analysis of high-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as two-dimensional NMR experiments, the connectivity and stereochemistry of 4-Methyl-1-phenylpentan-3-ol can be meticulously mapped.

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are instrumental in assigning the specific resonances to their corresponding atoms.

¹H NMR Data: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pentanol (B124592) chain. The aromatic protons typically appear in the downfield region (δ 7.15-7.30 ppm), while the aliphatic protons are found in the upfield region.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.15-7.30 | m | - |

| CH-OH | ~3.7 | m | - |

| Ph-CH₂ | 2.60-2.80 | m | - |

| CH₂-CH(OH) | 1.60-1.80 | m | - |

| CH(CH₃)₂ | ~1.9 | m | - |

| CH(CH₃)₂ | 0.90 | d | ~6.6 |

Table is based on generalized data and may vary based on solvent and experimental conditions.

¹³C NMR Data: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals indicates the number of non-equivalent carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~142 |

| Phenyl CH | ~128.5 |

| Phenyl CH | ~128.4 |

| Phenyl CH | ~125.8 |

| CH-OH | ~75 |

| Ph-CH₂ | ~39 |

| CH₂-CH(OH) | ~30 |

| CH(CH₃)₂ | ~33 |

| CH(CH₃)₂ | ~18 |

| CH(CH₃)₂ | ~17 |

Table is based on generalized data and may vary based on solvent and experimental conditions.

To further confirm the structural assignments and elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment reveals proton-proton couplings, helping to establish the sequence of protons in the aliphatic chain. For instance, correlations would be expected between the protons of the Ph-CH₂ group and the adjacent CH₂ group, and between the CH₂-CH(OH) protons and the carbinol proton (CH-OH), as well as the methine proton of the isopropyl group.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC: This experiment shows long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying connections between different functional groups, for example, showing a correlation between the benzylic protons (Ph-CH₂) and the quaternary aromatic carbon.

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In mass spectrometry, the this compound molecule is ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. Key fragmentation pathways for this alcohol would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which can lead to the formation of stable carbocations.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, which is a common fragmentation pathway for alcohols.

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the side chain, leading to the formation of a stable benzyl cation (m/z 91).

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for separating this compound from a mixture and confirming its identity and purity. The gas chromatogram will show a peak at a specific retention time for the compound, and the mass spectrum of that peak will provide the characteristic fragmentation pattern for identification. GC-MS is widely used in quality control and in the analysis of complex mixtures containing this and related compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3600-3200 | Broad |

| C-H (aromatic) | 3100-3000 | Sharp |

| C-H (aliphatic) | 3000-2850 | Strong, sharp |

| C=C (aromatic) | 1600-1450 | Medium to weak |

| C-O (alcohol) | 1260-1000 | Strong |

The broad absorption band in the region of 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group. The peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic phenyl group. The strong absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic part of the molecule, and the strong band between 1260-1000 cm⁻¹ corresponds to the C-O stretching of the alcohol group.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an indispensable technique for the separation and quantification of enantiomers. openochem.org The underlying principle of this method is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). openochem.orgeijppr.com These diastereomeric complexes possess different physicochemical properties, leading to differential retention times on the chromatographic column and, consequently, their separation. eijppr.com

The determination of enantiomeric purity, often expressed as enantiomeric excess (% ee), is crucial in various scientific fields, particularly in the pharmaceutical industry, where the two enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.govchromatographyonline.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common platforms for chiral separations. openochem.orgchromatographyonline.com

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric resolution. For a hydroxyl-containing compound like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including alcohols. eijppr.comnih.gov The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. eijppr.comnih.govsigmaaldrich.com

Another class of suitable CSPs includes Pirkle-type or brush-type phases, which are based on small chiral molecules covalently bonded to a silica support. eijppr.comfree.fr For aromatic alcohols, these CSPs can offer effective separation through π-π interactions between the phenyl group of this compound and the aromatic moieties on the stationary phase, in addition to hydrogen bonding with the hydroxyl group. eijppr.comnih.gov

A typical analytical workflow for determining the enantiomeric purity of a synthesized sample of this compound would involve dissolving the sample in a suitable mobile phase and injecting it into an HPLC system equipped with a chiral column. The separation of the (R)- and (S)-enantiomers would be monitored by a detector, most commonly a UV detector, as the phenyl group in the molecule is a chromophore. The output is a chromatogram showing two distinct peaks corresponding to each enantiomer. The enantiomeric excess can then be calculated from the integrated areas of these peaks. openochem.org

Hypothetical Chiral HPLC Data for this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Times | |

| Enantiomer 1 | 8.5 min |

| Enantiomer 2 | 10.2 min |

| Peak Areas | |

| Area (Enantiomer 1) | 150000 |

| Area (Enantiomer 2) | 15000 |

| Calculated Results | |

| Enantiomeric Excess (% ee) | 81.8% |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While chiral chromatography can effectively separate and quantify enantiomers, it does not inherently reveal the absolute three-dimensional arrangement of atoms in space, known as the absolute configuration. wikipedia.org X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.orgnih.govpurechemistry.org This powerful technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the (R) or (S) configuration to each stereocenter. wikipedia.orgnih.gov

The process of X-ray crystallography begins with the growth of a high-quality single crystal of the compound of interest, which is often the most challenging step. wikipedia.org For this compound, this would typically involve slow evaporation of a saturated solution in a suitable solvent system. The crystal, ideally between 0.1 and 0.3 mm in size, must be well-ordered and free from significant defects. wikipedia.orgcreative-biostructure.com

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. wikipedia.orgcreative-biostructure.com The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgcreative-biostructure.com By rotating the crystal, a complete dataset of these diffraction intensities is collected. creative-biostructure.com

The diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. For a chiral, enantiomerically pure compound, the crystal must crystallize in one of the 65 chiral Sohncke space groups. wikipedia.org The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be determined.

To establish the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. wikipedia.orged.ac.uk This effect, which is more pronounced for heavier atoms, introduces small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) that would otherwise be identical. ed.ac.uk By carefully analyzing these differences, the correct handedness of the molecule can be determined, leading to the assignment of the absolute configuration. wikipedia.orgnih.gov

Beyond the absolute configuration, X-ray crystallography also provides a wealth of information about the solid-state structure, including precise bond lengths, bond angles, and torsional angles. It also reveals the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds involving the hydroxyl group of this compound.

Hypothetical Crystallographic Data for (S)-4-Methyl-1-phenylpentan-3-ol

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C12H18O |

| Formula Weight | 178.27 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Structure Solution and Refinement | |

| Solution | Direct Methods |

| Refinement Method | Full-matrix least-squares on F² |

| Absolute Configuration Parameter | 0.05(7) |

| Selected Bond Lengths (Å) | |

| C3-O1 | 1.432(2) |

| C3-C2 | 1.535(3) |

| C3-C4 | 1.541(3) |

| **Selected Bond Angles (°) ** | |

| O1-C3-C2 | 109.8(2) |

| O1-C3-C4 | 110.5(2) |

| C2-C3-C4 | 111.2(2) |

Computational Chemistry and Molecular Modeling of 4 Methyl 1 Phenylpentan 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. By calculating the electron density, DFT can predict a variety of molecular properties and reactivity indicators for 4-Methyl-1-phenylpentan-3-ol.

DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. From this optimized structure, key electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the oxygen atom of the hydroxyl group would be expected to be an electron-rich, nucleophilic site.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nih.gov These computational tools are frequently used to validate structural assignments by comparing calculated parameters with experimental data. researchgate.net

| Parameter | Description | Predicted Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized on the phenyl ring and oxygen atom, indicating these are primary sites for oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Likely distributed over the aromatic ring, suggesting it can accept electrons in certain reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate to large gap would suggest relatively high kinetic stability. |

| Electrostatic Potential | Indicates the distribution of charge on the molecule's surface. | A negative potential around the hydroxyl oxygen, indicating a site for electrophilic attack and hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Analysis (General principle)

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape.

For this compound, MD simulations can identify the most stable conformations (low-energy states) and the energy barriers between them. This is achieved by analyzing the distribution of dihedral angles along the molecule's backbone over the course of the simulation. The simulation can also shed light on intramolecular and intermolecular interactions, such as the formation of hydrogen bonds involving the hydroxyl group, which significantly influences the molecule's physical properties and behavior in solution. biust.ac.bwifmo.ru Studies on similar short-chain alcohols use force fields like OPLS-AA (Optimized Potentials for Liquid Simulations All-Atom) to model these interactions accurately. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

QSAR modeling involves several steps. First, a dataset of structurally similar compounds with known activities is collected. For each compound, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D graph representation of the molecule (e.g., branching index, connectivity indices).

Electronic descriptors: Related to the molecule's electronic structure (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Quantifying lipophilicity (e.g., the partition coefficient, logP).

Steric descriptors: Related to the molecule's size and shape (e.g., molecular volume, surface area).

A mathematical equation is then developed using statistical methods to create a model that links these descriptors to the observed biological activity. nih.gov This model can then be used to predict the activity of new or untested compounds, such as analogs of this compound, guiding the design of molecules with enhanced potency or desired properties. jocpr.com

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Steric/Geometrical | Molecular Surface Area | Size and shape, accessibility for binding. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |

Prediction of Spectroscopic Parameters from First Principles (General principle)

First-principles (or ab initio) quantum chemistry methods can be used to predict the spectroscopic properties of molecules directly from fundamental physical constants and the molecular structure, without reliance on experimental data. rsc.org These methods, particularly DFT, are widely used to calculate parameters that correspond to various types of spectroscopy. aip.org

For this compound, these calculations could predict:

Infrared (IR) Spectrum: By calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds. Comparing the predicted spectrum with an experimental one can help confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectrum: By calculating the magnetic shielding of atomic nuclei (e.g., ¹H and ¹³C), which can be converted into chemical shifts. This is a powerful tool for structural elucidation.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, which correspond to the absorption of light in the ultraviolet-visible range. acs.orgnih.gov

The accuracy of these predictions depends heavily on the chosen level of theory and basis set. While computationally expensive, these methods provide a theoretical foundation for interpreting experimental spectra and can be particularly useful for identifying unknown compounds or understanding the structural basis for observed spectral features. aalto.fi

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. asianpubs.org This method is a cornerstone of structure-based drug design and is used to understand the potential biological interactions of a compound.

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A "scoring function" is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. The results of a docking study can reveal the most likely binding mode of the ligand and identify key interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, that stabilize the ligand-receptor complex.

For this compound, molecular docking could be used to screen its potential interaction against a library of known biological targets. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the phenyl group and isobutyl group could engage in hydrophobic interactions within a receptor's binding pocket. Such studies provide hypotheses about the molecule's mechanism of action, which can then be tested experimentally.

Biological and Pharmacological Investigations of 4 Methyl 1 Phenylpentan 3 Ol and Analogs

Natural Occurrence and Biosynthetic Pathways of Related Compounds

Compounds structurally related to 4-methyl-1-phenylpentan-3-ol belong to a large and diverse class of natural products known as phenylpropanoids. wikipedia.org These molecules are synthesized by plants through the shikimic acid pathway. wikipedia.org The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org This step is a key entry point into the phenylpropanoid pathway.